molecular formula C9H12OS B14715536 [(1-Methoxyethyl)sulfanyl]benzene CAS No. 10429-09-1

[(1-Methoxyethyl)sulfanyl]benzene

Cat. No.: B14715536
CAS No.: 10429-09-1
M. Wt: 168.26 g/mol
InChI Key: NDPUEWRCDBQAQI-UHFFFAOYSA-N
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Description

[(1-Methoxyethyl)sulfanyl]benzene, also known as 2-methoxypropan-2-ylsulfanylbenzene, is an organic compound with the molecular formula C10H14OS. This compound features a benzene ring substituted with a sulfanyl group and a methoxyethyl group. It is a derivative of benzene and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with appropriate sulfanyl and methoxyethyl reagents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with a sulfanyl reagent in the presence of a catalyst to form the desired product. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-Methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used to facilitate electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted benzene derivatives, depending on the substituent introduced.

Scientific Research Applications

[(1-Methoxyethyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Methoxyethyl)sulfanyl]benzene involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic framework, allowing for various substitution reactions that modify the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Methoxyethyl)thio]benzene
  • 2-Methoxypropan-2-ylsulfanylbenzene
  • 2-Methoxypropan-2-ylsulfanylbenzol

Uniqueness

[(1-Methoxyethyl)sulfanyl]benzene is unique due to its specific combination of a methoxyethyl group and a sulfanyl group attached to a benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

10429-09-1

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-methoxyethylsulfanylbenzene

InChI

InChI=1S/C9H12OS/c1-8(10-2)11-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

NDPUEWRCDBQAQI-UHFFFAOYSA-N

Canonical SMILES

CC(OC)SC1=CC=CC=C1

Origin of Product

United States

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